2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine
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Overview
Description
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
In an industrial setting, the synthesis might involve the use of supercritical carbon dioxide as a solvent, which allows for solvent-free conditions and the use of catalytic amounts of zinc chloride (ZnCl2). This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are often carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound .
Scientific Research Applications
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine has a wide range of scientific research applications:
Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl triazolo pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
What sets 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine apart from similar compounds is its unique structural configuration, which allows for specific interactions with molecular targets. This specificity can result in more potent and selective biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-methyl-7-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12-8-15(22-16(20-12)18-11-19-22)21-7-5-13(9-21)10-23-14-4-2-3-6-17-14/h2-4,6,8,11,13H,5,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGURKXOGDNPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(C3)COC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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